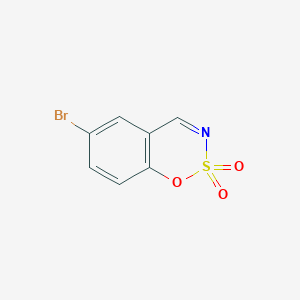

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide

描述

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide (C₇H₄BrNO₃S, molecular weight: 262.08) is a heterocyclic compound featuring a benzoxathiazine core with a bromine substituent at position 6 and two sulfonyl oxygen atoms. This compound belongs to the 1,2,3-benzoxathiazine-2,2-dioxide class, which has gained attention for its role as a potent inhibitor of human carbonic anhydrases (CAs), enzymes critical in physiological processes like CO₂ hydration and pH regulation . The bromine substituent enhances its binding affinity to CA isoforms, making it a candidate for therapeutic applications targeting CA-overexpressing cancers or glaucoma .

Structure

3D Structure

属性

IUPAC Name |

6-bromo-1,2λ6,3-benzoxathiazine 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRCHYHGXSBVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=NS(=O)(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide can be synthesized from 2-hydroxybenzaldehydes through a reaction with sulfamoyl chloride. The process involves the following steps:

Starting Material: 2-hydroxybenzaldehydes are used as the starting material.

Reaction with Sulfamoyl Chloride: The 2-hydroxybenzaldehydes react with sulfamoyl chloride to form the benzoxathiazine ring.

Bromination: The compound is then brominated at the 6th position to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the dioxide groups to sulfides.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of 1,2,3-Benzoxathiazine .

科学研究应用

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide has several scientific research applications:

Medicinal Chemistry: It is studied as an inhibitor of human carbonic anhydrases, which are enzymes involved in various physiological processes.

Biology: The compound’s inhibitory effects on carbonic anhydrases make it a potential candidate for treating diseases such as glaucoma and cancer.

Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.

作用机制

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide exerts its effects by inhibiting the activity of human carbonic anhydrases. These enzymes play a crucial role in regulating pH and ion balance in various tissues. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs

1,2,3-Benzoxathiazine-2,2-dioxides vary primarily in substituent type and position, influencing their biological activity and selectivity. Key analogs include:

2.1 6-Chloro-1,2,3-benzoxathiazine-2,2-dioxide

- Structure: Chlorine substituent at position 6 (C₇H₄ClNO₃S, MW: 217.62).

- Activity : Exhibits CA inhibitory activity but with reduced potency compared to the bromo derivative due to chlorine’s lower electronegativity and steric bulk. Used in research as a CA IX/XII inhibitor .

- Applications : Explored for anticancer properties but less metabolically stable than brominated analogs .

2.2 4-Methyl-1,2,3-benzoxathiazine-2,2-dioxide

- Structure: Methyl group at position 4 (C₈H₇NO₃S, MW: 197.21).

- Activity : Demonstrates isoform selectivity, preferentially inhibiting tumor-associated CA IX/XII over off-target isoforms (CA I/II). This selectivity is attributed to the methyl group’s modulation of hydrophobic interactions in the CA active site .

- Applications : Promising for targeted cancer therapy .

2.3 7-Methoxy-1,2,3-benzoxathiazine-2,2-dioxide

- Structure: Methoxy group at position 7 (C₈H₇NO₄S, MW: 213.21).

- Activity : Shows dual antioxidant and anticancer activity, diverging from the CA-focused profile of bromo/chloro derivatives. The methoxy group enhances radical scavenging capacity .

- Applications : Investigated for oxidative stress-related diseases .

Functional Analogs

2.4 Coumarin Derivatives

- Structure : Lack sulfonyl groups but share aromatic fused-ring systems.

- Activity: Non-classical CA inhibitors (CAIs) with distinct binding mechanisms. Coumarins occlude the CA active site entrance, unlike benzoxathiazine dioxides, which bind directly to the zinc-coordinated active site .

- Applications : Broader isoform selectivity but lower potency compared to 6-bromo-benzoxathiazine .

2.5 Sulphocoumarins

- Structure : Hybrid of coumarin and sulfonamide groups.

- Activity : Act as prodrugs, hydrolyzing to sulfonamides that inhibit CA. Less direct binding efficiency than benzoxathiazine dioxides .

Table 1: Comparative Overview of Key Compounds

Key Findings

- Substituent Effects : Bromine at C6 enhances CA binding via strong hydrophobic and halogen-bonding interactions, outperforming chloro and methyl analogs .

- Isoform Selectivity : 4-Methyl derivatives achieve >100-fold selectivity for CA IX/XII, critical for reducing off-target effects in cancer therapy .

- Synthetic Accessibility : Electrochemical methods (for 6-bromo derivatives) offer greener synthesis compared to traditional cycloaddition routes .

- Beyond CA Inhibition : Methoxy derivatives expand applications to antioxidant therapy, highlighting structural flexibility in drug design .

生物活性

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide is a compound of significant interest in medicinal chemistry due to its biological activity as an inhibitor of human carbonic anhydrases (hCAs). This article delves into its mechanism of action, biochemical properties, and potential applications in treating various diseases.

This compound functions primarily as an inhibitor of specific hCA isoforms. The carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, playing critical roles in physiological processes such as respiration and acid-base balance. The compound's inhibition of hCA IX and XII isoforms can disrupt these processes, potentially influencing tumor cell metabolism and pH regulation .

Biochemical Pathways

The inhibition of hCA isoforms by this compound affects various biochemical pathways:

- pH Regulation : Disruption of bicarbonate transport can lead to altered pH levels within cells.

- Cell Signaling : Inhibition may influence signaling pathways involved in tumor progression and metastasis.

- Cellular Metabolism : The compound's effects on hCA activity can impact metabolic processes critical for cell survival and proliferation .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is stable at room temperature and soluble in organic solvents such as ethanol and dimethyl sulfoxide. This solubility may facilitate its use in biological assays and therapeutic applications.

Research Findings

Recent studies have demonstrated that derivatives of 1,2,3-benzoxathiazine-2,2-dioxide exhibit nanomolar inhibitory activity against hCA IX and XII while showing limited inhibition of hCA I. This selectivity is particularly valuable for therapeutic applications targeting cancer cells where hCA IX and XII are often overexpressed .

Case Studies

A series of case studies involving various derivatives have been conducted to assess their inhibitory effects:

- Study on Selectivity : Research involving twenty derivatives showed that most compounds exhibited excellent selectivity towards hCA IX/XII over hCA I and II. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

- Synthesis and Characterization : Derivatives were synthesized from aryl-substituted 2-hydroxybenzaldehydes via reactions with sulfamoyl chloride. Characterization included NMR spectroscopy confirming the structure and purity of the compounds .

Comparative Analysis

The following table summarizes the inhibitory activities of selected derivatives compared to the parent compound:

| Compound | Inhibition (hCA IX) | Inhibition (hCA XII) | Inhibition (hCA I) |

|---|---|---|---|

| This compound | Nanomolar | Nanomolar | Poorly inhibited |

| 4-Methyl-1,2,3-benzoxathiazine-2,2-dioxide | Nanomolar | Nanomolar | Low |

| Sulfocoumarin Derivatives | Varies | Varies | None |

Applications in Medicinal Chemistry

This compound has potential applications in:

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-bromo-1,2,3-benzoxathiazine 2,2-dioxide, and what starting materials are typically employed?

- The compound can be synthesized via electrochemical migratory cyclization of N-acylsulfonamides , which enables efficient cyclization under mild conditions. Key starting materials include sulfonamide derivatives with brominated aromatic backbones . Another approach involves enantioselective alkynylation using (R)-VAPOL-Zn complexes, where terminal alkynes react with cyclic benzoxathiazine dioxides to introduce propargylic groups .

Q. How should researchers handle and store 6-bromo-1,2,3-benzoxathiazine 2,2-dioxide to ensure stability and safety during experiments?

- Store the compound in a cool, dry environment (≤4°C) under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture and direct light. Use personal protective equipment (PPE) including nitrile gloves and safety goggles, as the compound may cause skin/eye irritation .

Q. What spectroscopic techniques are most effective for characterizing the structure of 6-bromo-1,2,3-benzoxathiazine 2,2-dioxide?

- X-ray crystallography is critical for confirming molecular geometry and supramolecular interactions (e.g., hydrogen bonding) . NMR spectroscopy (¹H/¹³C) and FT-IR are used to validate functional groups, while high-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can electrochemical methods be optimized for the synthesis of benzoxathiazine dioxides, and what parameters critically influence reaction efficiency?

- Optimize current density (e.g., 5–10 mA/cm²) and electrode material (e.g., Pt or carbon electrodes) to enhance electron transfer. Solvent polarity (e.g., DMF/MeCN mixtures) and supporting electrolytes (e.g., LiClO₄) significantly affect reaction yields. DFT calculations suggest that stabilizing radical intermediates is key to improving cyclization efficiency .

Q. What strategies enable enantioselective functionalization of the benzoxathiazine dioxide core, particularly for introducing propargylic groups?

- Use (R)-VAPOL-Zn(II) catalysts to achieve enantioselective alkynylation. Reaction conditions (0°C, THF solvent) and slow addition of alkynes (~2 h) are critical for high enantiomeric excess (up to 87%). Chiral HPLC analysis is recommended to monitor enantiopurity .

Q. How do computational studies (e.g., DFT) contribute to understanding the reaction mechanisms in benzoxathiazine dioxide transformations?

- DFT calculations reveal transition states and energy barriers in electrochemical cyclization, explaining the regioselectivity of bromine substitution. Molecular docking studies can model interactions with biological targets (e.g., ATP-sensitive potassium channels) to rationalize bioactivity .

Q. What experimental approaches resolve contradictions in reported biological activities of benzoxathiazine derivatives, such as receptor selectivity vs. off-target effects?

- Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-diazepam for GABA receptors) to quantify affinity. Use knockout cell lines or CRISPR-Cas9 to isolate target-specific effects. Cross-validate results with in vivo models (e.g., hypertensive rats) to assess physiological relevance .

Q. How can X-ray crystallography data be utilized to validate synthetic outcomes and analyze supramolecular interactions in benzoxathiazine derivatives?

- Crystal structure analysis (e.g., CCDC 1953702) confirms bond lengths/angles and identifies non-covalent interactions (e.g., π-π stacking). Compare experimental data with Mercury CSD software predictions to detect structural deviations. Use Hirshfeld surface analysis to map intermolecular contacts .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with NIST Chemistry WebBook entries (e.g., δ 7.8–8.2 ppm for aromatic protons) .

- Safety Protocols : Follow GHS hazard codes (H302, H315) and dispose of waste via incineration (≥1000°C) .

- Advanced Synthesis : For asymmetric reductions, employ rhodium catalysts (e.g., RhCl(PPh₃)₃) with hydrogen donors (e.g., HCOONa) to achieve >90% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。